Cas no 866156-48-1 (N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzamide)
![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzamide structure](https://nl.kuujia.com/scimg/cas/866156-48-1x500.png)
866156-48-1 structure
Productnaam:N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzamide
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzamide
- Benzamide, N-[4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl]-2-fluoro-
- 866156-48-1
- MS-2357
- AKOS005108224
- N-[4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrol-1-yl]phenyl]-2-fluorobenzamide
- N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide
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- Inchi: 1S/C21H16F4N2O2/c1-12-11-17(19(28)21(23,24)25)13(2)27(12)15-9-7-14(8-10-15)26-20(29)16-5-3-4-6-18(16)22/h3-11H,1-2H3,(H,26,29)
- InChI-sleutel: QOULCPDOQXKBLW-UHFFFAOYSA-N
- LACHT: C(NC1=CC=C(N2C(C)=CC(C(C(F)(F)F)=O)=C2C)C=C1)(=O)C1=CC=CC=C1F
Berekende eigenschappen
- Exacte massa: 404.11479041g/mol
- Monoisotopische massa: 404.11479041g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 4
- Complexiteit: 604
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 51.1Ų
- XLogP3: 4.9
Experimentele eigenschappen
- Dichtheid: 1.30±0.1 g/cm3(Predicted)
- Kookpunt: 439.7±45.0 °C(Predicted)
- pka: 11.58±0.70(Predicted)
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625362-5mg |
N-(4-(2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl)phenyl)-2-fluorobenzamide |
866156-48-1 | 98% | 5mg |
¥529.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625362-1mg |
N-(4-(2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl)phenyl)-2-fluorobenzamide |
866156-48-1 | 98% | 1mg |
¥499.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625362-2mg |
N-(4-(2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl)phenyl)-2-fluorobenzamide |
866156-48-1 | 98% | 2mg |
¥495.00 | 2024-04-27 |
N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzamide Gerelateerde literatuur
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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